N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
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Overview
Description
The compound contains several interesting functional groups, including an imidazole ring, a thiazole ring, and a pyrimidine ring. These heterocyclic structures are often found in biologically active compounds, including many drugs .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of multiple rings. Unfortunately, without more specific information or experimental data, it’s difficult to predict the exact structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s hard to predict the properties of this compound .Scientific Research Applications
Synthesis Techniques and Building Blocks
One area of application involves the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as doubly electrophilic building blocks. This synthetic route highlights the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products with acceptable yields, indicating the compound's utility in creating structurally complex molecules for further exploration in medicinal chemistry (B. Janardhan et al., 2014).
Antimicrobial Activity
The compound's framework has been utilized in the development of novel heterocycles incorporating antipyrine moiety, showing antimicrobial activity. Such studies emphasize the compound's relevance in designing new antimicrobial agents, showcasing its potential in addressing drug-resistant bacterial and fungal infections (S. Bondock et al., 2008).
Radioligand Imaging
Another significant application is in radioligand imaging, where derivatives of the compound, such as in the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, have been reported as selective ligands of the translocator protein (18 kDa). These findings are crucial for developing diagnostic tools and therapeutic agents targeting neurological conditions and inflammation through positron emission tomography (PET) (F. Dollé et al., 2008).
Antifungal and Antitumor Activity
Furthermore, the compound's derivatives have been explored for their antifungal and antitumor activities, indicating its potential in contributing to the development of new therapeutic agents. This aspect is particularly noteworthy in the search for compounds with dual functionalities, such as combating fungal infections and inhibiting tumor growth, thereby offering a multifaceted approach to drug development (Nagaraju Kerru et al., 2019).
Mechanism of Action
Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Synthesis and Cytotoxic Activity
A series of novel compounds bearing imidazo [2,1- b ]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound . These compounds were tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The results indicated that these compounds have potential as inhibitors against these cancer cell lines .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c1-12-8-18(27)25-13(11-29-20(25)21-12)9-17(26)22-15-5-3-2-4-14(15)16-10-24-6-7-28-19(24)23-16/h2-5,8,10,13H,6-7,9,11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHINFUUFDZNBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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